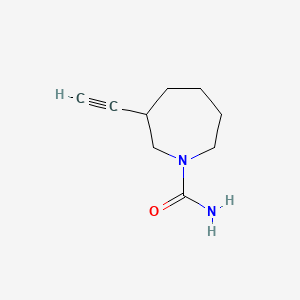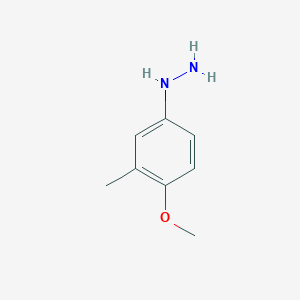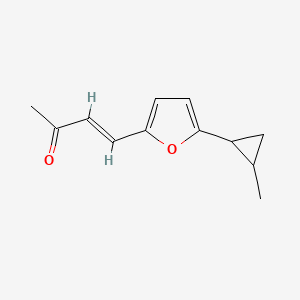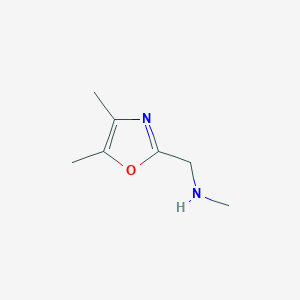
3-Ethynylazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylazepane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It belongs to the class of cyclic amides and is characterized by the presence of an ethynyl group attached to the azepane ring
Vorbereitungsmethoden
The synthesis of 3-Ethynylazepane-1-carboxamide typically involves the reaction of azepane derivatives with ethynylating agents under controlled conditions. One common synthetic route includes the use of ethynyl bromide and azepane-1-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
3-Ethynylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethynyl group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Ethynylazepane-1-carboxamide has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethynylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
3-Ethynylazepane-1-carboxamide can be compared with other similar compounds, such as:
Azepane-1-carboxamide: Lacks the ethynyl group, resulting in different chemical and biological properties.
3-Ethynylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in reactivity and applications.
3-Ethynylhexahydroazepine-1-carboxamide:
The uniqueness of this compound lies in its specific ring structure and the presence of the ethynyl group, which confer distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-ethynylazepane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-8-5-3-4-6-11(7-8)9(10)12/h1,8H,3-7H2,(H2,10,12) |
InChI-Schlüssel |
UUPXSICKCXUVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCCCN(C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)








aminehydrochloride](/img/structure/B15321263.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
